3-氯-N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)-4-甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the structures of complex organic molecules .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The presence of functional groups like the sulfonamide and the oxazepine ring could make the compound reactive under certain conditions .Physical and Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted using computational chemistry if they have not been measured experimentally .科学研究应用
碳酸酐酶抑制
对类似磺酰胺类化合物的研究证明了它们在抑制人类碳酸酐酶中的有效性,碳酸酐酶是参与许多生理和病理过程的酶。例如,未保护的伯磺酰胺基团促进了多环 [1,4]恶杂环庚类结构的构建,对治疗相关的人类碳酸酐酶表现出强抑制作用。这表明在设计治疗青光眼、癫痫和某些类型肿瘤生长的抑制剂中具有潜在应用 (Sapegin et al., 2018)。
光动力治疗癌症
该化合物的结构与在光动力治疗 (PDT) 应用中显示出希望的分子相似。例如,对带有类似苯磺酰胺基团取代的新型锌酞菁衍生物的研究突出显示了它们的高单线态氧量子产率,使其成为癌症治疗中 PDT 的有效光敏剂 (Pişkin et al., 2020)。
抗菌和抗真菌活性
含有苯磺酰胺部分的化合物已被探索其抗菌和抗真菌特性。一系列带有 1,3,4-恶二唑部分的新型苯磺酰胺在体外表现出抗 HIV 和抗真菌活性,表明有可能开发针对传染病的新型治疗剂 (Zareef et al., 2007)。
新型杂环构建
磺酰胺化合物的化学性质已被用来创造具有潜在药理应用的新型杂环结构。涉及芳香亲核取代与成环级联反应相结合的技术已被用来构建稀有而复杂的杂环系统,如二苯并[b,f]吡唑并[1,5-d][1,4]恶杂环庚,表明磺酰胺衍生物在合成有机化学中的多功能性 (Sapegin et al., 2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-18(2)10-26-16-6-4-11(8-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXCPDIEVZFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。